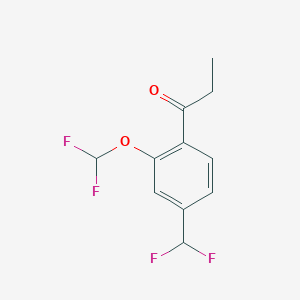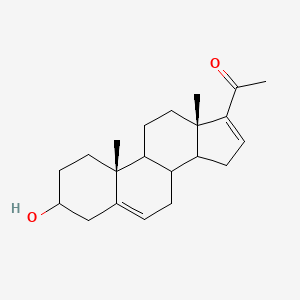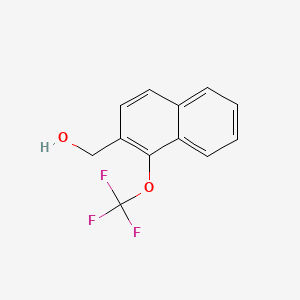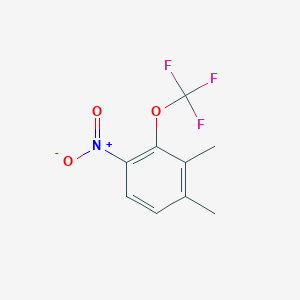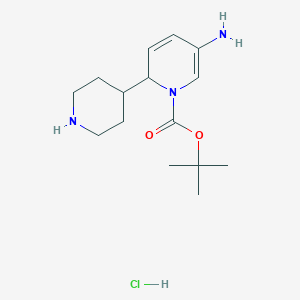
C15H26ClN3O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C15H26ClN3O2 is known as Metolachlor. It is an organic compound widely used as an herbicide. Metolachlor is a derivative of aniline and belongs to the chloroacetanilide family of herbicides. It is highly effective against grasses and is commonly used in agricultural settings to control weeds in crops such as corn, soybeans, peanuts, sorghum, and cotton .
Vorbereitungsmethoden
Metolachlor is synthesized from 2-ethyl-6-methylaniline (MEA) through a series of chemical reactions. The synthetic route involves the condensation of MEA with methoxyacetone to form an imine, which is then hydrogenated to yield primarily the S-stereoisomeric amine. This secondary amine is subsequently acetylated with chloroacetyl chloride . Industrial production methods involve optimizing reaction conditions to maximize yield and purity, often using solvent-free or catalytic processes to enhance efficiency .
Analyse Chemischer Reaktionen
Metolachlor undergoes various chemical reactions, including:
Oxidation: Metolachlor can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert Metolachlor into different amine derivatives.
Substitution: Metolachlor can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Metolachlor has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and environmental fate.
Biology: Research on Metolachlor’s effects on plant physiology and its role in inhibiting specific enzymes involved in plant growth.
Medicine: Investigations into potential therapeutic uses and toxicological studies to understand its impact on human health.
Wirkmechanismus
Metolachlor exerts its herbicidal effects by inhibiting elongases and geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway. This inhibition disrupts cell division and elongation in target plants, leading to their death . The molecular targets include specific enzymes involved in the biosynthesis of essential plant hormones.
Vergleich Mit ähnlichen Verbindungen
Metolachlor is compared with other chloroacetanilide herbicides such as acetochlor and alachlor. While all these compounds share a similar mode of action, Metolachlor is unique due to its higher efficacy and lower application rates. Similar compounds include:
Acetochlor: Another chloroacetanilide herbicide with similar uses but different environmental persistence.
Alachlor: Known for its broader spectrum of activity but higher toxicity compared to Metolachlor.
Metolachlor’s unique stereoisomeric composition and optimized production methods make it a preferred choice in many agricultural applications.
Eigenschaften
Molekularformel |
C15H26ClN3O2 |
|---|---|
Molekulargewicht |
315.84 g/mol |
IUPAC-Name |
tert-butyl 5-amino-2-piperidin-4-yl-2H-pyridine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H25N3O2.ClH/c1-15(2,3)20-14(19)18-10-12(16)4-5-13(18)11-6-8-17-9-7-11;/h4-5,10-11,13,17H,6-9,16H2,1-3H3;1H |
InChI-Schlüssel |
QNEZNCODIXZQIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C=CC1C2CCNCC2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
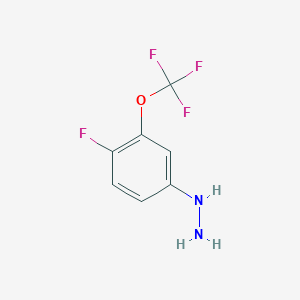

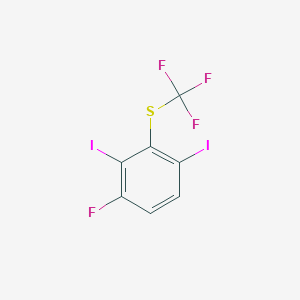
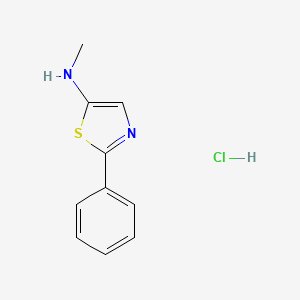


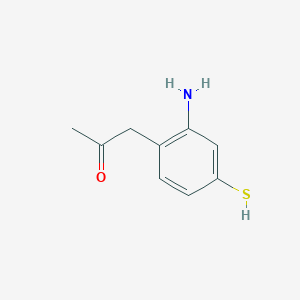
![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)
